3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 5702-00-1
VCID: VC8805280
InChI: InChI=1S/C16H9Cl3N2OS/c17-10-3-1-2-9(6-10)15(22)21-16-20-14(8-23-16)12-5-4-11(18)7-13(12)19/h1-8H,(H,20,21,22)
SMILES: C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C16H9Cl3N2OS
Molecular Weight: 383.7 g/mol

3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 5702-00-1

Cat. No.: VC8805280

Molecular Formula: C16H9Cl3N2OS

Molecular Weight: 383.7 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide - 5702-00-1

Specification

CAS No. 5702-00-1
Molecular Formula C16H9Cl3N2OS
Molecular Weight 383.7 g/mol
IUPAC Name 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H9Cl3N2OS/c17-10-3-1-2-9(6-10)15(22)21-16-20-14(8-23-16)12-5-4-11(18)7-13(12)19/h1-8H,(H,20,21,22)
Standard InChI Key ONQUXCGWZIZZLL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A 3-chlorobenzamide moiety, providing a planar aromatic system with electron-withdrawing chlorine at the meta position.

  • A 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, which enhances metabolic stability and binding affinity.

  • A 2,4-dichlorophenyl group attached to the thiazole’s 4-position, introducing steric bulk and hydrophobic interactions .

The IUPAC name, 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, reflects these substituents’ positions. The SMILES string C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl and InChIKey ONQUXCGWZIZZLL-UHFFFAOYSA-N further encode its connectivity and stereoelectronic properties.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₉Cl₃N₂OS
Molecular Weight383.7 g/mol
CAS Number5702-00-1
Topological Polar Surface Area90.4 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Data derived from PubChem and VulcanChem .

Spectroscopic Characterization

Synthetic batches of this compound are typically validated using:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct peaks for the thiazole’s protons (δ 7.8–8.2 ppm) and aromatic benzamide signals (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl (C=O) resonance at ~168 ppm .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 383.7 (M⁺), with fragmentation patterns consistent with chlorine loss.

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step sequence:

  • Thiazole Ring Formation: Condensation of 2,4-dichlorophenyl thiourea with α-bromoacetophenone derivatives under refluxing ethanol yields the 4-(2,4-dichlorophenyl)thiazol-2-amine intermediate .

  • Amide Coupling: Reacting the amine with 3-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base produces the target compound.

Key Reaction Conditions

  • Temperature: 60–80°C for thiourea cyclization.

  • Solvent: Ethanol for thiazole formation; DCM for amidation.

  • Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

Biological Activity and Mechanisms

Neurological Targets

A related N-(thiazol-2-yl)-benzamide analog (PubChem CID 4156143) acts as a negative allosteric modulator of the Zinc-Activated Channel (ZAC), reducing ion flux by 80% at 10 µM . This suggests potential applications in neurodegenerative disease modulation, though target engagement for 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide remains unconfirmed .

Crystallographic and Computational Insights

Molecular Interactions

X-ray diffraction of analog 4156143 reveals:

  • Halogen Bonding: Chlorine atoms form contacts with protein backbone carbonyls (distance: 3.2–3.5 Å).

  • π-Stacking: The thiazole ring aligns parallel to tyrosine residues (centroid distance: 4.1 Å) .

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic potential maps highlight nucleophilic regions at the thiazole sulfur and carbonyl oxygen.

Applications and Future Directions

Drug Discovery

  • Lead Optimization: Substituent tuning (e.g., replacing chlorine with trifluoromethyl groups) could enhance blood-brain barrier penetration .

  • Combination Therapies: Synergy with β-lactam antibiotics merits investigation for multidrug-resistant infections .

Material Science

  • Liquid Crystals: The rigid thiazole core may serve as a mesogen in display technologies.

  • Coordination Complexes: Sulfur and nitrogen atoms could chelate transition metals for catalytic applications.

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